![molecular formula C10H18O9 B1683425 1,4-D-xylobiose CAS No. 6860-47-5](/img/structure/B1683425.png)
1,4-D-xylobiose
Overview
Description
1,4-D-xylobiose is a disaccharide composed of two xylose molecules linked by a β-1,4-glycosidic bond. It is a type of xylo-oligosaccharide, which are oligosaccharides derived from the hydrolysis of xylan, a major component of plant cell walls. This compound is known for its prebiotic properties and potential health benefits, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .
Mode of Action
Xylobiose interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to xylobiose . The binding energies for XynB and Xyl3 towards xylobiose were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .
Biochemical Pathways
Xylobiose is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .
Pharmacokinetics
It’s known that xylobiose is a non-digestible oligosaccharide
Result of Action
The action of xylobiose results in various molecular and cellular effects. For instance, in Arabidopsis, xylobiose treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .
Action Environment
Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of xylobiose . Incorporation of prebiotics like xylobiose into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like xylobiose can be influenced by the properties of the lignocellulosic feedstocks used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-D-xylobiose can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into its constituent oligosaccharides, including xylobiose. The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity. For instance, xylanase from Aspergillus niger shows optimal activity at pH 6.0 and 45°C .
Industrial Production Methods: Industrial production of xylobiose often involves the use of lignocellulosic biomass such as corncobs, sugarcane residues, and rice straw. The biomass is subjected to enzymatic hydrolysis using xylanase, followed by purification processes such as silica gel column chromatography to isolate xylobiose .
Chemical Reactions Analysis
Types of Reactions: 1,4-D-xylobiose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using xylanase to break down xylan into xylobiose.
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces xylose monomers.
Oxidation: Can lead to the formation of xylo-oligosaccharides with different degrees of polymerization.
Reduction: Results in the formation of reduced sugar alcohols.
Scientific Research Applications
Biochemical Properties and Mechanisms
1,4-D-xylobiose plays a crucial role in biochemical reactions, particularly as a product of xylan hydrolysis by xylanase enzymes. It exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria, which contribute to improved gut health. The interaction of this compound with enzymes like XynB and Xyl3 leads to the cleavage of the β-1,4 linkage in xylan, facilitating its use in various applications.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Prebiotic Effects
- Gut Health: this compound enhances the growth of beneficial gut microbiota, which can improve overall gut health and function .
Anticancer Properties
- Cellular Mechanisms: Research indicates that this compound may exhibit anticancer effects by modulating glutathione homeostasis and Toll-like receptor 4 (TLR4) signaling pathways. This suggests potential therapeutic roles in cancer treatment.
Diabetes Management
- Metabolic Regulation: Studies have shown that supplementation with this compound can improve glucose tolerance and reduce fasting blood glucose levels, HbA1c, and insulin resistance in diabetic models . This positions it as a functional ingredient for managing diabetes-related metabolic disorders.
Food Industry Applications
- Functional Ingredient: In the food sector, this compound is utilized as a low-calorie sweetener and functional food ingredient due to its favorable health effects and potential to enhance food products.
Industrial Production Methods
The industrial production of this compound typically involves the enzymatic hydrolysis of xylan extracted from lignocellulosic biomass sources such as corncobs, rice straw, or sugarcane residues. The process includes:
- Extraction of Xylan: Obtaining xylan from plant materials.
- Enzymatic Hydrolysis: Utilizing xylanase enzymes to cleave β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including this compound.
- Purification: Isolating this compound from the resulting mixture through various purification techniques.
Case Study: Enzymatic Hydrolysis
A study focused on the enzymatic hydrolysis of poplar sawdust demonstrated the effectiveness of endo-1,4-β-xylanase in producing xylooligosaccharides and xylose. The synergy between endo-1,4-β-xylanase and β-xylosidase significantly enhanced hydrolysis efficiency while reducing costs associated with enzyme usage .
Theoretical Studies on Pyrolysis
Theoretical investigations into the pyrolysis of β-1,4-xylan using model compounds like xylobiose have elucidated reaction pathways and energy barriers associated with glycosidic bond cleavage. These studies provide insights into the thermal degradation processes relevant for biomass conversion technologies .
Comparison with Similar Compounds
Xylotriose: A trisaccharide composed of three xylose units.
Xylose: A monosaccharide that is a building block of xylobiose.
Fructo-oligosaccharides (FOS): Composed of fructose units, FOS are widely used as prebiotics but differ in their fermentation profiles and health benefits compared to xylo-oligosaccharides.
Uniqueness of 1,4-D-xylobiose: this compound stands out due to its specific prebiotic properties, stability over a wide pH range, and potential health benefits such as anti-diabetic effects. Its ability to trigger immune responses in plants also adds to its uniqueness .
Biological Activity
1,4-D-xylobiose, a disaccharide composed of two d-xylose units linked by a β-1,4-glycosidic bond, is a significant component of xylooligosaccharides (XOS). Its biological activity has garnered attention due to its potential health benefits, particularly in the context of gut health and metabolic regulation. This article explores the biological activity of this compound, focusing on its enzymatic interactions, prebiotic effects, and implications for health.
Enzymatic Activity and Hydrolysis
This compound is primarily produced through the enzymatic hydrolysis of xylan by various endo-β-1,4-xylanases. These enzymes are crucial for breaking down hemicellulose in plant cell walls. The study by Kim et al. (2021) identified a cold-adapted endo-β-1,4-xylanase (rXylR) from Antarctic microorganisms that effectively hydrolyzed birchwood xylan into d-xylose and this compound as end products . The specific activity of rXylR was reported to be 274.7 U/mg towards beechwood xylan, showcasing its efficiency in producing xylooligosaccharides from lignocellulosic biomass.
Table 1: Enzymatic Hydrolysis Products of Xylan
Substrate | Major Products | Percentage (%) |
---|---|---|
Birchwood xylan | d-Xylose (X1) | 37.1 |
This compound (X2) | 62.9 | |
d-Xylotriose | d-Xylose (X1) | 19.3 |
This compound (X2) | 80.7 |
Prebiotic Effects
Research indicates that this compound exhibits prebiotic properties by promoting the growth of beneficial gut bacteria such as Lactobacillus spp. A study demonstrated that xylooligosaccharides derived from cassava pulp waste enhanced the growth of Lactobacillus acidophilus in vitro . The presence of xylooligosaccharides increased the total reducing sugar content in media over time, suggesting a positive impact on microbial fermentation.
Figure 1: Growth Curve of Lactobacillus acidophilus with varying concentrations of XOS.
Anti-inflammatory and Metabolic Effects
In addition to its prebiotic effects, this compound has been shown to exert anti-inflammatory properties. A study involving db/db mice revealed that xylobiose supplementation inhibited the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that xylobiose may play a role in mitigating inflammation and regulating metabolic processes.
Case Study 1: Xylobiose in Diabetes Management
A notable case study highlighted the effects of xylobiose on diabetic mice. The supplementation resulted in reduced lipogenesis and inflammatory responses through modulation of specific microRNAs (miR-122a/33a), indicating its potential as a therapeutic agent for managing diabetes-related complications .
Case Study 2: Prebiotic Potential
Another study focused on the production of xylooligosaccharides from agricultural waste and their subsequent effects on gut microbiota. The findings demonstrated significant increases in beneficial bacteria populations when supplemented with xylooligosaccharides .
Properties
IUPAC Name |
2-(4,5,6-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSQQRKHFMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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